molecular formula C15H17Cl2N3 B6209603 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2703779-64-8

2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6209603
CAS RN: 2703779-64-8
M. Wt: 310.2
InChI Key:
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Description

2-(1-Phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, more commonly known as Dibenzoylmethane (DBM), is a widely used chemical compound that has a variety of applications in scientific research. It is a white, crystalline powder that is soluble in water, ethanol and other organic solvents. DBM is a derivative of benzoylmethane, and is commonly used in organic synthesis, as a reagent in chemical reactions, and as a fluorescent dye. In addition, DBM has been used as a tool in research studies to investigate the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride works by binding to specific proteins and enzymes, and altering their structure and function. Specifically, this compound binds to the active site of proteins and enzymes, and alters the conformation of the molecule, which in turn alters its activity. Additionally, this compound can also interact with other molecules, such as hormones, and alter their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other small molecules. Additionally, this compound has been shown to alter the expression of genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride in laboratory experiments include its low cost, its availability, and its stability in a variety of solvents. Additionally, this compound is relatively easy to synthesize, and its effects can be easily studied using a variety of techniques such as fluorescence spectroscopy and mass spectrometry. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride include its use in the development of new drugs, as well as its use in the development of new diagnostic tools. Additionally, this compound could be used in the development of new biocatalysts, as well as in the development of new materials for medical and industrial applications. Additionally, this compound could be used in the development of new fluorescent probes for use in imaging studies. Finally, this compound could also be used in the development of new drug delivery systems.

Synthesis Methods

The synthesis of 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is typically achieved through the reaction of benzoyl chloride and 2-aminoethanol in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and is typically carried out at a temperature of 80-90°C. The reaction produces an oily product which is then isolated by filtration and crystallized from an appropriate solvent.

Scientific Research Applications

2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules. In particular, this compound has been used to study the structure and function of enzymes involved in the metabolism of drugs, hormones, and other small molecules. Additionally, this compound has been used to study the structure and function of proteins involved in the regulation of gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the reaction of 2-aminobenzophenone with ethyl chloroacetate to form 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)acetic acid ethyl ester, which is then hydrolyzed to form 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)acetic acid. The acid is then reacted with thionyl chloride to form the acid chloride, which is then reacted with ethylenediamine to form the final product, 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride.", "Starting Materials": [ "2-aminobenzophenone", "ethyl chloroacetate", "thionyl chloride", "ethylenediamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 2-aminobenzophenone with ethyl chloroacetate in the presence of sodium hydroxide and diethyl ether to form 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)acetic acid ethyl ester.", "Step 2: Hydrolyze the ester using hydrochloric acid to form 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)acetic acid.", "Step 3: React the acid with thionyl chloride in the presence of diethyl ether to form the acid chloride.", "Step 4: React the acid chloride with ethylenediamine in the presence of diethyl ether to form 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 5: React the amine with hydrochloric acid to form 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride." ] }

CAS RN

2703779-64-8

Molecular Formula

C15H17Cl2N3

Molecular Weight

310.2

Purity

95

Origin of Product

United States

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